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Compound of Interest
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(Cyclohexylaminocarbonyl)phenyl

boronic acid

Cat. No.: B1350689 Get Quote

An In-Depth Technical Guide to 3-(Cyclohexylaminocarbonyl)phenylboronic Acid for

Researchers and Drug Development Professionals

Abstract
3-(Cyclohexylaminocarbonyl)phenylboronic acid is a specialized organic compound that

serves as a critical building block in modern medicinal chemistry and drug development. Its

phenylboronic acid moiety allows it to participate in a variety of chemical transformations, most

notably the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of

carbon-carbon bond formation. This technical guide provides a comprehensive overview of the

compound's core physicochemical properties, its application in synthetic chemistry, and a

detailed experimental protocol for its use in creating complex organic molecules. The

information is tailored for researchers, scientists, and professionals involved in the drug

discovery and development pipeline.

Physicochemical and Structural Data
The fundamental properties of 3-(Cyclohexylaminocarbonyl)phenylboronic acid are

summarized below. Accurate molecular weight and formula are essential for stoichiometric

calculations in synthesis and for analytical characterization.
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Property Data Reference

Molecular Formula C₁₃H₁₈BNO₃ [1]

Molecular Weight 247.10 g/mol [1]

IUPAC Name

[3-

(cyclohexylcarbamoyl)phenyl]b

oronic acid

[1]

CAS Number 850567-25-8

Synonyms

(3-

(Cyclohexylcarbamoyl)phenyl)

boronic acid

[1]

Appearance
Typically a white to off-white

powder

pKa
4–10 (Typical range for aryl

boronic acids)
[2]

Solubility

Generally soluble in polar

organic solvents (e.g., ethers,

ketones); poorly soluble in

non-polar hydrocarbon

solvents.

[3][4][5]

Core Applications in Drug Development
Boronic acids are a privileged class of compounds in medicinal chemistry.[6] Their utility stems

from two primary features: the ability of the boronic acid group to act as a mild Lewis acid and

to form reversible covalent bonds with diols, and its role as a versatile coupling partner in

transition metal-catalyzed reactions.[2][4]

Synthetic Building Block: The most prominent application is in the Suzuki-Miyaura cross-

coupling reaction to synthesize biaryl compounds, which are common motifs in many

approved drugs.[7]
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Enzyme Inhibition: The boron atom can interact with catalytic residues (like serine) in

enzyme active sites, making boronic acid derivatives potent enzyme inhibitors. Bortezomib, a

proteasome inhibitor used in cancer therapy, is a prime example of a boronic acid-containing

drug.[6][8]

Bioconjugation and Sensors: The ability to interact with diols makes phenylboronic acids

useful for creating sensors for carbohydrates or for targeted drug delivery to cells rich in

sialic acid residues.[4][9]

The logical workflow for utilizing this compound in a drug discovery context, from initial

synthesis to final analysis, is outlined below.
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Phase 1: Reagent Preparation & Synthesis

Phase 2: Suzuki-Miyaura Coupling

Phase 3: Purification & Analysis

Aryl Halide Partner
(e.g., Bromo-heterocycle)

Reaction Setup
(Inert Atmosphere, Solvent)

3-(Cyclohexylaminocarbonyl)
phenylboronic acid

Pd Catalyst & Base
(e.g., Pd(PPh3)4, K2CO3)

Thermal Processing
(e.g., 80-100°C)

Aqueous Workup
& Extraction

Chromatography
(e.g., Column, HPLC)

Structure Verification
(NMR, MS)

Final Biaryl Product
(Drug Candidate Precursor)

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of a biaryl drug candidate.
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Detailed Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
This section provides a representative methodology for the palladium-catalyzed Suzuki-

Miyaura cross-coupling reaction using 3-(Cyclohexylaminocarbonyl)phenylboronic acid
with a hypothetical aryl bromide partner (e.g., 4-bromo-pyridine).

Objective: To synthesize 3-(Cyclohexylaminocarbonyl)-N-(pyridin-4-yl)benzene.

Materials:

3-(Cyclohexylaminocarbonyl)phenylboronic acid (1.2 mmol, 296.5 mg)

4-Bromopyridine (1.0 mmol, 158.0 mg)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

1,4-Dioxane (8 mL)

Water (2 mL)

Ethyl acetate

Brine solution

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-
(Cyclohexylaminocarbonyl)phenylboronic acid, 4-bromopyridine, and potassium

carbonate.

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15

minutes to create an inert atmosphere.
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Solvent and Catalyst Addition: Add the 1,4-dioxane and water mixture via syringe. Continue

purging with the inert gas for another 10 minutes to degas the solvent.

Catalyst Introduction: Briefly remove the septum and quickly add the Pd(PPh₃)₄ catalyst to

the stirring mixture. Immediately reseal the flask and purge with inert gas for a final 5

minutes.

Heating: Place the flask in a preheated oil bath at 90°C. Allow the reaction to stir vigorously

overnight (12-16 hours).

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the

starting material.

Workup: After cooling to room temperature, quench the reaction by adding 20 mL of water.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous

MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Final Purification: Purify the resulting crude product by column chromatography on silica gel

to obtain the pure biaryl product.

The catalytic cycle for this crucial reaction is visualized below.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion
3-(Cyclohexylaminocarbonyl)phenylboronic acid is a high-value reagent for scientific

research, particularly in the synthesis of novel organic compounds for drug discovery. Its

defined molecular weight allows for precise experimental design, and its reactivity in robust and

well-understood reactions like the Suzuki-Miyaura coupling makes it an indispensable tool. The

protocols and workflows provided herein offer a foundational resource for researchers aiming to

leverage the unique chemical properties of this compound to advance their scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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